molecular formula C9H9NO5S B14244887 Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate CAS No. 189264-21-9

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate

Katalognummer: B14244887
CAS-Nummer: 189264-21-9
Molekulargewicht: 243.24 g/mol
InChI-Schlüssel: KWHMBZNAHIPXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 2-nitrobenzene-1-sulfonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-nitrobenzenesulfonyl chloride with prop-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This can lead to the formation of various intermediates and products that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is unique due to its combination of a prop-2-en-1-yl group and a 2-nitrobenzene-1-sulfonate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

189264-21-9

Molekularformel

C9H9NO5S

Molekulargewicht

243.24 g/mol

IUPAC-Name

prop-2-enyl 2-nitrobenzenesulfonate

InChI

InChI=1S/C9H9NO5S/c1-2-7-15-16(13,14)9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI-Schlüssel

KWHMBZNAHIPXIC-UHFFFAOYSA-N

Kanonische SMILES

C=CCOS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.